
4-Phenyl-2H-1-benzothiopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-2H-1-benzothiopyran is a heterocyclic compound that contains a benzene ring fused to a thiopyran ring. This compound is part of the larger family of benzothiopyrans, which are known for their diverse biological activities, including anti-bacterial, anti-inflammatory, anti-psychotic, anti-hyperplasia, and anti-cancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Phenyl-2H-1-benzothiopyran involves the reaction of thiophenols with α,β-unsaturated aldehydes or allyl alcohols in the presence of acidic catalysts . For example, the iodine-catalyzed cyclocondensation of cinnamaldehyde and thiophenol can yield this compound with high diastereoselectivity . The reaction typically takes place in dichloromethane (CH₂Cl₂) at room temperature for about 16 hours, resulting in excellent yields (up to 90%) .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-2H-1-benzothiopyran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as sulfoxides or sulfones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiopyran ring .
Wissenschaftliche Forschungsanwendungen
4-Phenyl-2H-1-benzothiopyran has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Phenyl-2H-1-benzothiopyran involves its interaction with various molecular targets and pathways. For example, as a calcium channel blocker, it prevents the entry of calcium ions into cells by binding to L-type calcium channels. This reduces intracellular calcium levels, leading to decreased muscle contraction and cardiac contractility . Additionally, its anti-cancer properties may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-4H-1-benzothiopyran-4-one: This compound has similar structural features but differs in its oxidation state and functional groups.
3-Chloro-3,4-dihydro-2H-1-benzothiopyran-4-ol: This compound is a derivative with a chlorine substituent and a hydroxyl group.
Uniqueness
4-Phenyl-2H-1-benzothiopyran is unique due to its specific combination of a benzene ring fused to a thiopyran ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
35813-98-0 |
|---|---|
Molekularformel |
C15H12S |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
4-phenyl-2H-thiochromene |
InChI |
InChI=1S/C15H12S/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-10H,11H2 |
InChI-Schlüssel |
DFQMEVRTLHZAJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C2=CC=CC=C2S1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


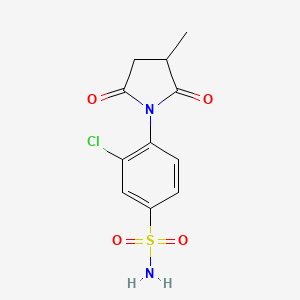
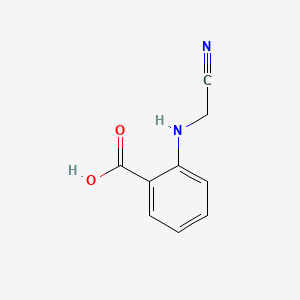
![1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide](/img/structure/B14684638.png)
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
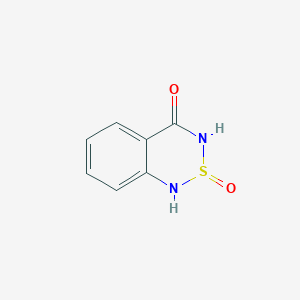
![Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-](/img/structure/B14684655.png)
![11-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]benzo[b][1]benzazepine;hydrochloride](/img/structure/B14684669.png)
![2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B14684673.png)
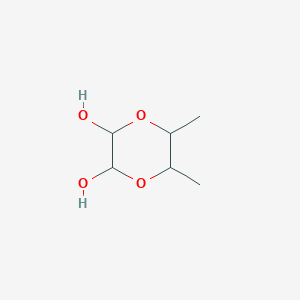
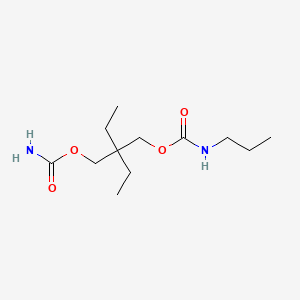
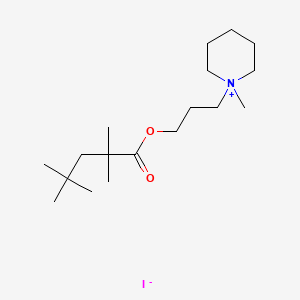
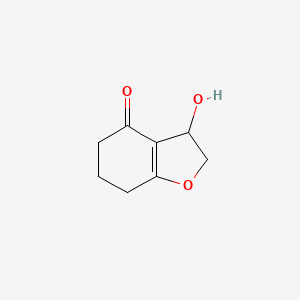
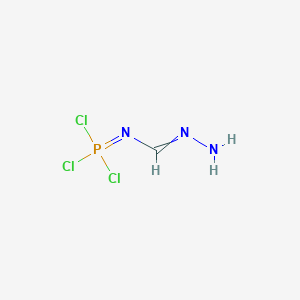
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
